BenchChemオンラインストアへようこそ!

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Kinase Inhibition GPCR Screening Positional Isomerism

Ensure target engagement accuracy by sourcing the correct regioisomer. N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 886913-96-8) features a para-substituted methylsulfonyl group, essential for distinct bioassay profiles versus its ortho-isomer (CAS 886925-43-5). This 1,3,4-oxadiazole-N-phenylacetamide conjugate is a critical building block for SAR studies in GSK-3β inhibition (Alzheimer's research), VEGFR-2 kinase selectivity (oncology), and next-gen selective NSAID development. Standard commercial purity is ≥95%.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 886913-96-8
Cat. No. B3009196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
CAS886913-96-8
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyNVKCZXYGRIXIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (886913-96-8): Structural & Procurement Profile


N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 886913-96-8) is a synthetic small molecule built on a 1,3,4-oxadiazole core, substituted with a 4-methylsulfonylphenyl group at the 5-position and a 2-phenylacetamide moiety at the 2-amino position . This architecture places it within a therapeutically investigated class of oxadiazole-N-phenylacetamide conjugates designed for kinase and enzyme inhibition [1]. Commercially, the compound is offered at ≥95% purity (typical) with a molecular formula of C₁₇H₁₅N₃O₄S and a molecular weight of 357.38 g/mol .

Why Generic Substitution Fails for 886913-96-8: Positional Isomerism & Pharmacophore Sensitivity


Within the 1,3,4-oxadiazole-N-phenylacetamide family, even minor structural changes can drastically alter biological activity. A direct comparator, the 2-methylsulfonylphenyl positional isomer (CAS 886925-43-5), demonstrates this principle: despite an identical molecular formula and weight (C₁₇H₁₅N₃O₄S, 357.4 g/mol), the shift of the methylsulfonyl group from the para (4-) to the ortho (2-) position redirects its bioassay profile entirely . The 2-isomer has been screened in multiple high-throughput assays (RGS4, opioid receptor, ADAM17, muscarinic M1, XBP1), while the 4-isomer's target engagement landscape remains distinct . This positional sensitivity means that generic selection of a 'methylsulfonylphenyl oxadiazole phenylacetamide' without verifying the substitution pattern risks targeting an unintended biological space, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 886913-96-8 Against Closest Analogs


Positional Isomer Target Selectivity: Para- vs. Ortho-Methylsulfonyl Directs Distinct Bioassay Signatures

The target compound (4-methylsulfonylphenyl isomer, CAS 886913-96-8) and its closest analog, the 2-methylsulfonylphenyl isomer (CAS 886925-43-5), possess identical molecular formulas (C₁₇H₁₅N₃O₄S, MW 357.4) but demonstrate divergent bioactivity profiles in publicly available screening data. While quantitative data for CAS 886913-96-8 is absent from major public databases, the 2-isomer has been reported with activity in a primary cell-based HTS for RGS4 and a luminescence-based HTS for the mu-opioid receptor . This implies that the para-substitution in CAS 886913-96-8 likely results in a different target engagement pattern, making it a distinct chemical probe. Direct head-to-head quantitative data is currently unavailable.

Kinase Inhibition GPCR Screening Positional Isomerism Drug Discovery

Core Scaffold Kinase Inhibition: VEGFR-2 Activity in oxadiazole-N-phenylacetamide Class

A closely related analog containing the oxadiazole-N-phenylacetamide core (compound 11i, from a series of VEGFR-2 inhibitors) demonstrated an IC₅₀ of 0.56 nM against VEGFR-2, which is comparable to sorafenib (IC₅₀ = 0.46 nM) [1]. While this specific compound is not CAS 886913-96-8, it validates the core scaffold's potential for potent kinase inhibition. The 4-methylsulfonylphenyl substituent in CAS 886913-96-8 may further modulate this activity, but direct comparative data is needed.

Anticancer VEGFR-2 Kinase Inhibitor Oxadiazole

Related 4-Methylsulfonylphenyl Derivatives Demonstrate Preferential COX-2 Inhibition

A series of 4-methylsulfonylphenyl derivatives (not including CAS 886913-96-8) were synthesized and screened for COX-2 vs. COX-1 inhibition. The most active compounds achieved selectivity indices of 124, 131, and 119, with compound 4 reaching 71% in vivo anti-inflammatory inhibition in a rat paw edema model [1]. These findings establish the 4-methylsulfonylphenyl group as a privileged fragment for selective COX-2 inhibition, and CAS 886913-96-8, bearing this exact pharmacophore, represents a structurally novel entry point for further exploration in the same target space.

Anti-inflammatory COX-2 Selectivity Index NSAID

GSK-3β Inhibitory Activity in 4-Methylsulfonylphenyl-Containing Analog

A closely related compound, 5-(4-(methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine (CHEMBL1630464), displayed an IC₅₀ of 439 nM against GSK-3β [1]. This compound shares the exact 4-methylsulfonylphenyl substitution on the oxadiazole core with CAS 886913-96-8, but differs in the N-substitution (phenylamine vs. phenylacetamide). The GSK-3β inhibition data suggests that CAS 886913-96-8, with its larger phenylacetamide group, could exhibit enhanced or altered kinase binding, making it a valuable analog for structure-activity relationship (SAR) studies in neurodegenerative disease research.

Neurodegeneration GSK-3β Alzheimer's Disease Kinase Inhibition

Recommended Application Scenarios for 886913-96-8 Based on Evidence


Probe for Positional Isomer-Dependent Target Deconvolution in GPCR & Kinase Screening

As evidenced by the divergent bioassay profiles of the 4-methylsulfonyl (CAS 886913-96-8) and 2-methylsulfonyl (CAS 886925-43-5) isomers, this compound is ideally suited for chemoproteomic or panel screening studies designed to map how the position of the methylsulfonyl group influences target engagement across GPCRs and kinases . Purchasing the correct regioisomer ensures the intended chemical biology experiment, not a confounded one.

Starting Point for Selective COX-2 Inhibitor Design with a Novel Oxadiazole Core

Given the established COX-2 selectivity indices (up to 131) achieved by 4-methylsulfonylphenyl derivatives in preclinical inflammation models, CAS 886913-96-8 provides a structurally distinct starting point for medicinal chemists aiming to develop next-generation selective NSAIDs with potentially reduced gastrointestinal liability . It replaces traditional cores while retaining the validated pharmacophore.

SAR Expansion for GSK-3β Kinase Inhibitors with CNS Applications

With a near-identical analog (CHEMBL1630464) demonstrating GSK-3β inhibition (IC₅₀ 439 nM), CAS 886913-96-8 serves as a rational follow-up compound for SAR expansion. Its unique phenylacetamide side chain may improve potency, selectivity, or blood-brain barrier penetration, making it a key procurement item for Alzheimer's disease research programs .

Validation of VEGFR-2 Inhibitor Pharmacophore in the Oxadiazole-N-Phenylacetamide Class

The oxadiazole-N-phenylacetamide conjugate class has produced sub-nanomolar VEGFR-2 inhibitors (IC₅₀ 0.56 nM). CAS 886913-96-8, with its unique 4-methylsulfonylphenyl decoration, can be used to test whether this substitution improves kinase selectivity over other angiogenic targets, supporting anticancer drug discovery efforts .

Quote Request

Request a Quote for N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.